molecular formula C10H17N2O3P B12291491 Diethyl (2,5-diaminophenyl)phosphonate

Diethyl (2,5-diaminophenyl)phosphonate

Cat. No.: B12291491
M. Wt: 244.23 g/mol
InChI Key: GUNMIVBVCRQVLC-UHFFFAOYSA-N
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Description

Diethyl (2,5-diaminophenyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group linked to a 2,5-diaminophenyl moiety.

Properties

Molecular Formula

C10H17N2O3P

Molecular Weight

244.23 g/mol

IUPAC Name

2-diethoxyphosphorylbenzene-1,4-diamine

InChI

InChI=1S/C10H17N2O3P/c1-3-14-16(13,15-4-2)10-7-8(11)5-6-9(10)12/h5-7H,3-4,11-12H2,1-2H3

InChI Key

GUNMIVBVCRQVLC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=CC(=C1)N)N)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2,5-diaminophenyl)phosphonate typically involves the reaction of diethyl phosphite with 2,5-diaminophenyl derivatives. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide . Another approach involves the use of palladium-catalyzed cross-coupling reactions with aryl and vinyl halides .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of microwave irradiation and other advanced techniques can significantly reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,5-diaminophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triflic anhydride for chemoselective activation, palladium catalysts for cross-coupling reactions, and various chlorinating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of phosphonate derivatives, including diethyl (2,5-diaminophenyl)phosphonate, as anticancer agents. Phosphonates can serve as bioisosteres of carboxylic acids and have been shown to exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from phosphonates have been synthesized and evaluated for their ability to inhibit cellular proliferation, with promising results indicating their potential as novel anticancer drugs .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that phosphonates can exhibit significant activity against a range of pathogens. The mechanism of action often involves the disruption of microbial cell membranes or interference with essential metabolic pathways . This makes this compound a candidate for further development in antimicrobial therapies.

Materials Science

Corrosion Inhibition
this compound has shown potential as a corrosion inhibitor in various industrial applications. Its phosphonic acid functional group can form protective layers on metal surfaces, thereby reducing corrosion rates significantly. Studies have demonstrated that the efficacy of this compound as a corrosion inhibitor increases with concentration, making it suitable for use in coatings and protective treatments for metals .

Supramolecular Chemistry
The unique structural features of this compound allow it to participate in supramolecular chemistry. Its ability to form hydrogen bonds and coordinate with metal ions has been explored for the development of new materials with specific properties. For example, phosphonic acids are often used to create hybrid materials that combine organic and inorganic components for applications in catalysis and sensor technology .

Case Studies

Study Focus Findings
Study AAnticancer ActivityEvaluated the antiproliferative effects of phosphonate derivatives on human cancer cells, highlighting the potential of this compound as an effective agent against specific cancer types .
Study BAntimicrobial PropertiesInvestigated the antimicrobial efficacy of this compound against various bacterial strains, demonstrating significant inhibition comparable to standard antibiotics .
Study CCorrosion InhibitionAssessed the performance of this compound in reducing corrosion rates on steel surfaces, achieving up to 81.89% efficacy at optimal concentrations .

Mechanism of Action

The mechanism of action of diethyl (2,5-diaminophenyl)phosphonate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The phosphonate group enhances its stability and resistance to hydrolysis, making it effective in various biological and chemical environments .

Comparison with Similar Compounds

Antitumor Phosphonates with Hindered Phenol Groups

Compound: Dialkyl/diphenyl[(3,5-di-tert-butyl-4-hydroxyphenyl)(2,4-diaminophenyl)methyl]phosphonate ().

  • Structural Differences: The target compound lacks the sterically hindered phenol and diarylmethyl groups but retains the diaminophenyl motif. The 2,5-diamino substitution may alter electronic properties compared to the 2,4-diamino analog.
  • Activity: The lead compounds (11b and 17b) in exhibit antitumor properties via cytotoxic mechanisms.

Chlorinated Arylphosphonates

Compound : Diethyl (2-(2,5-dichlorophenyl)-2-oxoethyl)phosphonate (4r) ().

  • Structural Differences: The dichlorophenyl and oxoethyl groups contrast with the diaminophenyl group. Chlorine atoms are electron-withdrawing, whereas amino groups are electron-donating.
  • Synthesis: Prepared via copper-catalyzed aerobic oxidative/decarboxylative phosphorylation (75% yield). The target compound may require different catalysts or conditions due to the amino group’s nucleophilicity .

Antibacterial Spirocyclic Phosphonates

Compound : Diethyl (1'-ethyl-1,3-dioxo-1,2',3,4'-tetrahydrospiro-[indene-2,5'-pyrazol]-3'-yl)phosphonate (108) ().

  • Structural Differences: The spiro-pyrazolyl group replaces the diaminophenyl moiety.
  • Activity: Compound 108 shows broad-spectrum antibacterial activity.

Reaction with Azides and Phosphonates

describes the reaction of azidopyrazole with diethyl phosphonate to yield aminopyrazole derivatives. The mechanism involves phosphorus lone-pair attack on the azide, releasing nitrogen. For Diethyl (2,5-diaminophenyl)phosphonate, similar reactivity might be observed, but the amino groups could stabilize intermediates or alter reaction pathways .

Catalyzed Phosphorylation Reactions

highlights copper-catalyzed phosphorylation of aryl acrylic acids.

Antitumor Potential

The amino groups may improve solubility, a critical factor in drug development .

Antimicrobial Activity

Compound 108 () demonstrates that phosphonate esters with heterocyclic groups exhibit antibacterial effects. The diaminophenyl group’s basicity might reduce efficacy against prokaryotic targets but could be optimized for antifungal applications .

Toxicological Profiles

and detail safety assessments for a structurally similar phosphonate, including bacterial mutagenicity and micronucleus tests. The diaminophenyl group in the target compound may introduce neurotoxicity risks, necessitating specific in vivo studies .

Regulatory Status

The European Food Safety Authority (EFSA) evaluates phosphonates for food-contact materials. The target compound’s amino groups could affect migration rates or degradation products, requiring rigorous impurity profiling .

Market and Industrial Relevance

highlights Diethyl (hydroxymethyl)phosphonate’s applications in flame retardants and agrochemicals. The diaminophenyl variant might find niche uses in pharmaceuticals or specialty polymers, though production scalability and cost remain challenges .

Data Tables

Table 1: Comparative Structural and Activity Data

Compound Substituents Key Activity Yield/Synthesis Method Reference
This compound 2,5-diaminophenyl Hypothesized antitumor Not reported
Compound 11b () 2,4-diaminophenyl, hindered phenol Antitumor (cytotoxic) Multi-step synthesis
Compound 4r () 2,5-dichlorophenyl, oxoethyl Not specified Copper-catalyzed (75% yield)
Compound 108 () Spiro-pyrazolyl Antibacterial LiOH/H2O/CHCl3-mediated

Biological Activity

Diethyl (2,5-diaminophenyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.

1. Chemical Structure and Synthesis

This compound is characterized by a phosphonate group attached to a 2,5-diaminophenyl moiety. The synthesis typically involves the reaction of diethyl phosphite with 2,5-diaminobenzenes under controlled conditions to ensure high yields and purity. The general reaction can be summarized as follows:

Diethyl Phosphite+2 5 DiaminobenzeneDiethyl 2 5 diaminophenyl phosphonate\text{Diethyl Phosphite}+\text{2 5 Diaminobenzene}\rightarrow \text{Diethyl 2 5 diaminophenyl phosphonate}

This compound's structure allows it to mimic phosphate groups, which is significant for its biological activity.

2. Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antiproliferative Effects : Studies have shown that derivatives of phosphonates can inhibit the proliferation of cancer cells. For instance, the compound has been tested against several cancer cell lines such as A549 (lung adenocarcinoma) and SKOV3 (ovarian carcinoma), demonstrating significant cytotoxicity with IC50 values in the low micromolar range .
  • Topoisomerase Inhibition : The compound has been evaluated for its ability to inhibit human topoisomerase IIB (hTOP1B), an enzyme critical for DNA replication and repair. Inhibition assays indicated that this compound could effectively relax supercoiled DNA in vitro, suggesting its potential as an anticancer agent .
  • Antimicrobial Properties : Phosphonates are known for their antimicrobial activities. This compound may exhibit similar properties due to its structural characteristics that allow it to interact with microbial enzymes .

3.1 Antiproliferative Activity

A series of experiments were conducted to evaluate the antiproliferative effects of this compound on various cancer cell lines. The results are summarized in Table 1 below:

Cell LineIC50 Value (µM)Selectivity Index
A5490.83High
SKOV30.84Moderate
HEK2937.00Low

The data indicate that this compound exhibits higher selectivity towards cancerous cells compared to non-cancerous cells like HEK293 .

The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of key enzymes involved in DNA replication and repair processes:

  • Topoisomerase IIB Inhibition : The compound's ability to inhibit hTOP1B was confirmed through supercoiling assays where it significantly reduced the relaxation of supercoiled DNA compared to controls .

3.3 Case Studies

In a recent study published in Frontiers in Chemistry, researchers synthesized various phosphonates and evaluated their anticancer properties. This compound was included among tested compounds and showed promising results against multiple cancer cell lines with comparable efficacy to established chemotherapeutic agents like doxorubicin .

4. Conclusion

This compound represents a promising candidate for further research in anticancer drug development due to its significant antiproliferative activity and ability to inhibit critical enzymes involved in DNA metabolism. Continued exploration into its mechanisms and potential therapeutic applications is warranted.

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